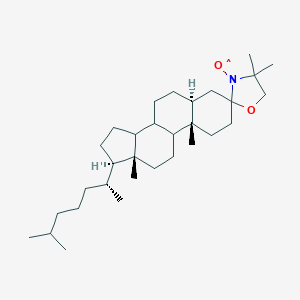

3-Doxylcholestane

Beschreibung

3-Doxylcholestane (CSL) is a nitroxide-based spin probe widely used in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamic structure of lipid bilayers and membranes. The molecule consists of a cholestane steroid backbone with a doxyl (nitroxide) group attached at the C-3 position. This structural configuration allows CSL to embed within lipid bilayers such that its rigid steroid nucleus resides in the hydrophobic core, while the nitroxide group remains near the polar headgroups of lipids . The orientation of its hyperfine tensor axis (nearly perpendicular to the long molecular axis) enables precise detection of reorientational motions, including rotation about the long axis and wobbling perpendicular to it . CSL’s rigidity and positioning make it particularly sensitive to lateral pressure changes and lipid packing disorders in membranes .

Eigenschaften

InChI |

InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24?,25-,26?,27?,29+,30-,31?/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDFHESUNMAHDN-MIAPIHAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939724 | |

| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18353-76-9 | |

| Record name | 3-Doxylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018353769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This is achieved through a series of reactions, including the formation of an oxime and subsequent oxidation to the nitroxide .

Industrial Production Methods: While specific industrial production methods for 3-Doxylcholestane are not well-documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The key steps include the controlled oxidation of cholesterol and the precise introduction of the nitroxide spin label to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Doxylcholestane undergoes various chemical reactions, including:

Oxidation: The nitroxide group can be further oxidized or reduced, affecting its EPR properties.

Substitution: The nitroxide group can participate in substitution reactions, altering the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve specific substitutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different nitroxide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-Doxylcholestane has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 3-Doxylcholestane involves its incorporation into biological membranes, where it acts as a spin probe. The nitroxide group interacts with the surrounding environment, providing valuable information about the local dynamics and structure through EPR spectroscopy . The molecular targets include lipid bilayers and micelles, and the pathways involved are related to the rotational and translational dynamics of the probe within these systems .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Spin-Labeled Compounds

Structural and Functional Differences

The primary analogs of 3-Doxylcholestane include 5-Doxylstearoyllecithin (5-DS) and other spin-labeled phospholipids (e.g., 16-Doxylstearic acid). Key distinctions arise from their chemical backbones and doxyl group positioning:

| Compound | Backbone | Doxyl Position | Membrane Localization | Key Sensitivity |

|---|---|---|---|---|

| 3-Doxylcholestane | Cholestane (steroid) | C-3 | Near lipid headgroups | Lateral pressure changes |

| 5-Doxylstearoyllecithin | Stearic acid (acyl chain) | C-5 | Mid-acyl chain region | Hydration/fluidity changes |

| 16-Doxylstearic acid | Stearic acid | C-16 | Deep hydrophobic core | Cholesterol content |

Key Findings:

Membrane Depth and Motional Constraints :

- CSL’s steroid backbone restricts rotational flexibility, making it less sensitive to fluidity changes compared to acyl-chain spin labels like 5-DS. Instead, it reports on collective motions of lipid headgroups and lateral packing .

- 5-DS, with its flexible acyl chain, detects hydration gradients and phase transitions in the mid-bilayer region .

EPR Spectral Characteristics :

- CSL’s spectra exhibit lower order parameters (S) (≈0.6) compared to 5-DS (S ≈0.8), reflecting its orientation near disordered headgroup regions .

- 16-Doxylstearic acid, embedded deeper in the bilayer, shows increased sensitivity to cholesterol-induced ordering .

Comparison with Other Cholestane Derivatives

Other cholestane-based spin labels, such as 3β-doxyl-5α-cholestane , share CSL’s rigid backbone but differ in nitroxide placement. These derivatives exhibit altered membrane localization and rotational dynamics, highlighting the importance of doxyl positioning in tuning probe sensitivity .

Reduction Kinetics and Stability

Unlike mitochondria-targeted nitroxides (e.g., MitoTEMPO), which are rapidly reduced by ubiquinol, CSL demonstrates slower reduction kinetics due to its localization in less redox-active membrane regions . This stability makes it ideal for long-term EPR experiments.

Research Implications and Limitations

Strengths of CSL: High rigidity, stability, and headgroup sensitivity make it indispensable for studying membrane microdomains. Limitations: Limited utility in probing deep bilayer regions or fluidity changes compared to acyl-chain probes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.